Chemical properties of 1-(2-Fluorophenyl)-2-propyn-1-ol
Chemical properties of 1-(2-Fluorophenyl)-2-propyn-1-ol
An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluorophenyl)-2-propyn-1-ol
Abstract
1-(2-Fluorophenyl)-2-propyn-1-ol is a synthetically valuable propargyl alcohol derivative. Its structure, featuring a reactive terminal alkyne, a secondary alcohol, and a fluorinated aromatic ring, makes it a versatile building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's electronic properties, reactivity, and metabolic stability, making it an attractive intermediate for drug development and the synthesis of complex organic molecules.[1][2] This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, chemical reactivity, potential applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Significance
Propargyl alcohols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne).[3][4] This dual functionality renders them highly reactive and versatile precursors in organic synthesis.[3][5] 1-(2-Fluorophenyl)-2-propyn-1-ol belongs to this class, incorporating a 2-fluorophenyl substituent that imparts unique properties.
The strategic placement of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[2] This compound, therefore, serves as a critical intermediate for creating complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][7]
Synthesis and Purification
The most direct and common method for synthesizing 1-(2-Fluorophenyl)-2-propyn-1-ol is through the nucleophilic addition of an ethynyl group to the carbonyl carbon of 2-fluorobenzaldehyde. This is typically achieved using an organometallic reagent like ethynylmagnesium bromide.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is based on established methods for the synthesis of analogous phenyl-substituted propargyl alcohols.[8][9]
Materials:
-
2-Fluorobenzaldehyde
-
Ethynylmagnesium bromide (0.5 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add 2-fluorobenzaldehyde (1.0 eq) dissolved in anhydrous THF.
-
Grignard Addition: Cool the solution to 0°C using an ice bath. Slowly add ethynylmagnesium bromide solution (1.2 - 1.5 eq) dropwise via a syringe or an addition funnel, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(2-Fluorophenyl)-2-propyn-1-ol.[9][10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 1-(2-Fluorophenyl)-2-propyn-1-ol.
Structural and Spectroscopic Characterization
The structural identity and purity of 1-(2-Fluorophenyl)-2-propyn-1-ol are confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on analyses of structurally similar compounds.
| Property | Predicted Value / Observation |
| Molecular Formula | C₉H₇FO |
| Molecular Weight | 150.15 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR | See detailed analysis below. |
| ¹³C NMR | See detailed analysis below. |
| IR (cm⁻¹) | ~3400 (O-H, broad), ~3300 (C≡C-H, sharp), ~2120 (C≡C, weak), ~1230 (C-F) |
| MS (EI) | m/z (%): 150 (M⁺), 133 (M-OH)⁺, 122 (M-C₂H₂)⁺, 95 (fluorophenyl cation) |
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for each type of proton in the molecule. Based on analogous structures like 1-phenyl-2-propyn-1-ol[11] and other fluorinated aromatics[12], the following peaks are anticipated (in CDCl₃):
-
δ 7.6-7.0 (m, 4H): A complex multiplet corresponding to the four protons on the 2-fluorophenyl ring.
-
δ 5.6 (d, 1H): A doublet for the methine proton (-CH(OH)-), coupled to the hydroxyl proton.
-
δ 2.7 (d, 1H): A doublet for the terminal acetylenic proton (-C≡CH), showing geminal coupling to the methine proton.
-
δ 2.5 (d, 1H): A broad singlet or doublet for the hydroxyl proton (-OH), which may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework. Expected chemical shifts are:
-
δ 160 (d, J ≈ 245 Hz): The carbon atom directly bonded to fluorine (C2 of the phenyl ring), showing a characteristic large one-bond C-F coupling.
-
δ 131-124 (m): Signals for the other aromatic carbons.
-
δ 83 (s): The internal sp-hybridized carbon (-C≡CH).
-
δ 75 (s): The terminal sp-hybridized carbon (-C≡CH).
-
δ 65 (s): The carbinol carbon (-CH(OH)-).
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the key functional groups.[13][14]
-
~3400 cm⁻¹ (broad): Strong, broad absorption from the O-H stretching vibration of the alcohol.
-
~3300 cm⁻¹ (sharp): A sharp, strong peak characteristic of the C-H stretch of a terminal alkyne.
-
~2120 cm⁻¹ (weak): A weak but sharp band for the C≡C triple bond stretch. The intensity is often weak for terminal alkynes.
-
~1230 cm⁻¹ (strong): A strong band corresponding to the C-F stretching vibration.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation pathways would include the loss of a hydroxyl radical (m/z 133), loss of acetylene (m/z 122), and formation of the fluorotropylium or fluorophenyl cation (m/z 95).[15][16]
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(2-Fluorophenyl)-2-propyn-1-ol is dominated by its two functional groups: the alkyne and the secondary alcohol.[3]
Reactions of the Alkyne Group
The terminal alkyne is a versatile handle for carbon-carbon bond formation and other transformations.
-
Gold-Catalyzed Rearrangement: Propargyl alcohols can undergo a gold-catalyzed Meyer-Schuster rearrangement to yield α,β-unsaturated ketones.[17] The gold catalyst acts as a π-acid, activating the alkyne towards nucleophilic attack, leading to a 1,3-hydroxyl shift and subsequent tautomerization.[17]
-
Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling with aryl or vinyl halides, to form more complex structures.[5]
-
Cycloadditions (Click Chemistry): The alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a cornerstone of "click chemistry".[6]
Caption: Key reactions involving the alkyne functionality.
Reactions of the Hydroxyl Group
The secondary alcohol can undergo typical alcohol reactions.
-
Oxidation: Oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane will convert the secondary alcohol to the corresponding ketone, 1-(2-fluorophenyl)prop-2-yn-1-one. The electron-withdrawing fluorine atom is predicted to slightly slow this reaction compared to its non-fluorinated analog.[1]
-
Etherification and Esterification: The hydroxyl group can act as a nucleophile in Williamson ether synthesis or be acylated to form esters.[18] These reactions are fundamental for installing protecting groups or linking the molecule to other fragments.
Potential Applications
The unique combination of functional groups makes 1-(2-Fluorophenyl)-2-propyn-1-ol a high-value intermediate.
-
Pharmaceutical Synthesis: It is a key building block for synthesizing APIs.[19][20] Propargyl alcohols are precursors to many bioactive molecules, and the 2-fluorophenyl motif is found in numerous approved drugs.[7]
-
Agrochemicals: The structure is relevant to the synthesis of modern fungicides and pesticides.[6][19]
-
Materials Science: The alkyne functionality allows it to be used as a monomer or cross-linking agent in the production of specialty polymers and advanced materials.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(2-Fluorophenyl)-2-propyn-1-ol is not widely available, precautions should be based on the known hazards of propargyl alcohols and fluorinated aromatic compounds.[21]
-
Hazards: Propargyl alcohols are generally flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation or burns.[4][22][23]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[24][25]
-
Handling: Keep away from heat, sparks, open flames, and strong oxidizing agents.[22][24] Avoid inhalation of vapors and contact with skin and eyes.[26]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24][27]
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